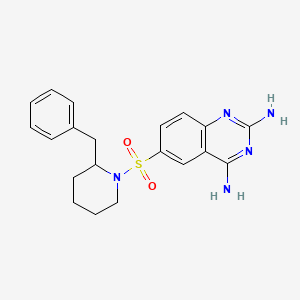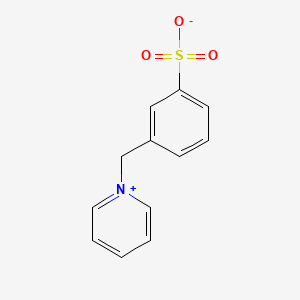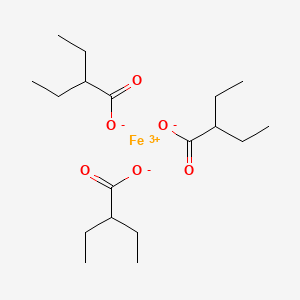
Iron tris(2-ethylbutyrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron tris(2-ethylbutyrate) is a coordination compound where iron is complexed with three 2-ethylbutyrate ligands. This compound is known for its applications in various fields, including catalysis and materials science. The molecular formula of iron tris(2-ethylbutyrate) is C18H33FeO6, and it has a molecular weight of 401.30 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
Iron tris(2-ethylbutyrate) can be synthesized through the reaction of iron(III) chloride with 2-ethylbutyric acid in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
FeCl3+3C6H12O2→Fe(C6H12O2)3+3HCl
The reaction mixture is usually heated under reflux conditions to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of iron tris(2-ethylbutyrate) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include distillation and advanced filtration techniques to obtain high-purity products .
化学反应分析
Types of Reactions
Iron tris(2-ethylbutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxide and other by-products.
Reduction: It can be reduced to iron(II) complexes under specific conditions.
Substitution: The 2-ethylbutyrate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines.
Major Products Formed
Oxidation: Iron(III) oxide and organic by-products.
Reduction: Iron(II) complexes and hydrogen gas.
Substitution: New iron complexes with different ligands.
科学研究应用
Iron tris(2-ethylbutyrate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its role in biological systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of iron tris(2-ethylbutyrate) involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The 2-ethylbutyrate ligands stabilize the iron center and influence its reactivity. The compound can interact with various molecular targets, including enzymes and other metal complexes, through coordination and redox mechanisms .
相似化合物的比较
Similar Compounds
Iron tris(acetylacetonate): Another iron(III) complex with acetylacetonate ligands.
Iron tris(benzoylacetonate): An iron(III) complex with benzoylacetonate ligands.
Iron tris(dipivaloylmethanate): An iron(III) complex with dipivaloylmethanate ligands.
Uniqueness
Iron tris(2-ethylbutyrate) is unique due to the specific properties imparted by the 2-ethylbutyrate ligands. These ligands provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. Compared to other similar compounds, iron tris(2-ethylbutyrate) may exhibit different solubility, volatility, and catalytic properties .
属性
CAS 编号 |
82807-83-8 |
|---|---|
分子式 |
C18H33FeO6 |
分子量 |
401.3 g/mol |
IUPAC 名称 |
2-ethylbutanoate;iron(3+) |
InChI |
InChI=1S/3C6H12O2.Fe/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChI 键 |
PLNMRWMBKXZPLJ-UHFFFAOYSA-K |
规范 SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


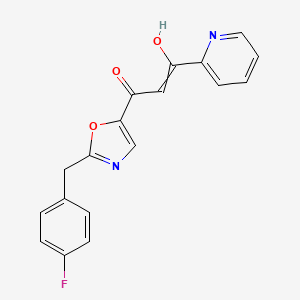
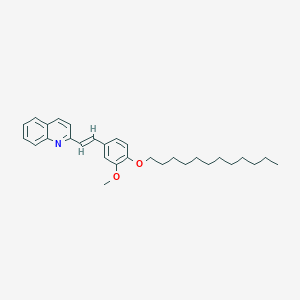



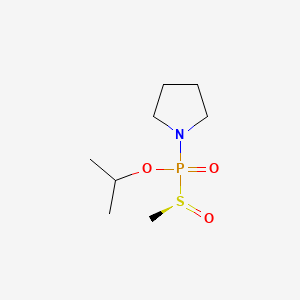
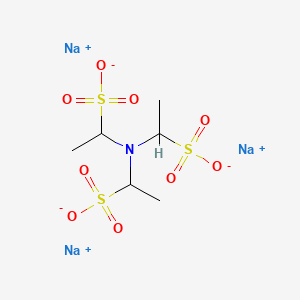
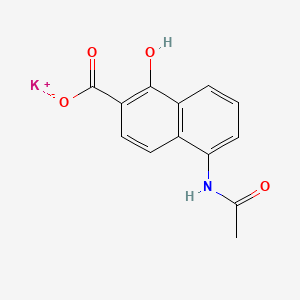
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
